molecular formula C18H29BrMgO B14885234 (4-sec-Butyloxy-3,5-di-t-butylphenyl)magnesium bromide

(4-sec-Butyloxy-3,5-di-t-butylphenyl)magnesium bromide

Cat. No.: B14885234
M. Wt: 365.6 g/mol
InChI Key: UYWQOSYIHHADBX-UHFFFAOYSA-M
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Description

(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the sec-butyloxy and tert-butyl groups in its structure makes it a unique reagent with specific reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide typically involves the reaction of 4-sec-butyloxy-3,5-di-tert-butylbromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Generally maintained at room temperature or slightly elevated.

    Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting material.

Industrial Production Methods

On an industrial scale, the production of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, and esters are common substrates.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF or other ethers are typically used to stabilize the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Coupled Products: Formed in cross-coupling reactions, leading to the formation of new carbon-carbon bonds.

Scientific Research Applications

(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Medicinal Chemistry: Utilized in the synthesis of drug candidates and bioactive compounds.

    Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This leads to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles. The pathways involved are typically nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide
  • (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide

Uniqueness

(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is unique due to the presence of both sec-butyloxy and tert-butyl groups, which provide specific steric and electronic properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C18H29BrMgO

Molecular Weight

365.6 g/mol

IUPAC Name

magnesium;2-butan-2-yloxy-1,3-ditert-butylbenzene-5-ide;bromide

InChI

InChI=1S/C18H29O.BrH.Mg/c1-9-13(2)19-16-14(17(3,4)5)11-10-12-15(16)18(6,7)8;;/h11-13H,9H2,1-8H3;1H;/q-1;;+2/p-1

InChI Key

UYWQOSYIHHADBX-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-]

Origin of Product

United States

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